4-(butanoylamino)-N-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(butanoylamino)-N-ethylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide core with a butanoylamino group and an ethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butanoylamino)-N-ethylbenzamide can be achieved through several synthetic routes. One common method involves the acylation of N-ethylbenzamide with butanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Another approach involves the use of butanoic anhydride as the acylating agent. In this method, N-ethylbenzamide is reacted with butanoic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out at room temperature, and the product is obtained after purification by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(butanoylamino)-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the benzamide core.
Scientific Research Applications
4-(butanoylamino)-N-ethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(butanoylamino)-N-ethylbenzamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-ethylbenzamide: Lacks the butanoylamino group, making it less versatile in terms of chemical reactivity.
4-(butanoylamino)benzamide: Lacks the ethyl group, which may affect its biological activity and solubility.
Uniqueness
4-(butanoylamino)-N-ethylbenzamide is unique due to the presence of both the butanoylamino and ethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(butanoylamino)-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-5-12(16)15-11-8-6-10(7-9-11)13(17)14-4-2/h6-9H,3-5H2,1-2H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMUITLBPOOQQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.